
Cyclohexanemethyl isocyanate
Overview
Description
Cyclohexanemethyl isocyanate is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is also known by its systematic name, (Isocyanatomethyl)cyclohexane .
Synthesis Analysis
The synthesis of isocyanates, including this compound, is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) have been studied extensively .Chemical Reactions Analysis
The reactions between substituted isocyanates and other small molecules are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³, a boiling point of 200.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.7±3.0 kJ/mol and a flash point of 72.9±13.6 °C .Mechanism of Action
Target of Action
Cyclohexanemethyl isocyanate is primarily used in the production of polyurethane polymers . The primary targets of this compound are compounds containing hydroxyl groups, such as alcohols and amines . These compounds serve as the building blocks for the formation of polyurethane polymers .
Mode of Action
This compound interacts with its targets through a process known as urethane linkage . When this compound encounters a compound with a hydroxyl group, it forms a urethane linkage, resulting in the formation of a polymer . This reaction is a key step in the production of polyurethane polymers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of polyurethane polymers . The downstream effects of this pathway include the creation of various polyurethane products, which have a wide range of applications, including foams, coatings, adhesives, sealants, and elastomers .
Result of Action
The primary result of this compound’s action is the formation of polyurethane polymers . These polymers have a wide range of physical properties and can be tailored to specific applications by adjusting the types and ratios of isocyanates and polyols used in their production .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and humidity . For instance, it is recommended to be stored at a temperature of 2-8°C . Additionally, this compound is moisture sensitive, indicating that it may react with water or humidity in the environment . Therefore, it is crucial to handle and store this compound under appropriate conditions to maintain its stability and efficacy .
Safety and Hazards
Cyclohexanemethyl isocyanate may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is harmful if inhaled, swallowed, or in contact with skin, and it causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
Cyclohexanemethyl isocyanate plays a significant role in biochemical reactions due to its high reactivity with nucleophiles such as amines, alcohols, and thiols . This reactivity allows it to form stable urea, carbamate, and thiocarbamate linkages, respectively . In biochemical systems, this compound can interact with various enzymes and proteins, leading to the formation of covalent bonds with amino acid residues such as lysine, cysteine, and serine . These interactions can result in enzyme inhibition or activation, depending on the specific context and the nature of the enzyme involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes . It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, it can modify the expression of genes involved in metabolic pathways, potentially affecting cellular energy production and overall metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules . This compound can react with nucleophilic amino acid residues in proteins, leading to the formation of stable adducts . These covalent modifications can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification . This compound can also influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or other reactive species . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response . It is important to carefully control and monitor dosages in animal studies to avoid potential toxicity and ensure accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further react with cellular biomolecules . These metabolic reactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound can influence its biological activity and potential toxicity . For example, its accumulation in specific organelles or tissues may lead to localized effects on cellular function and metabolism .
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function . This compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and enzymes . The subcellular localization of this compound is important for understanding its mechanism of action and potential effects on cellular function .
Properties
IUPAC Name |
isocyanatomethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-9-6-8-4-2-1-3-5-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDXQIXWPJMPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392262 | |
| Record name | Cyclohexanemethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51163-24-7 | |
| Record name | Cyclohexanemethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isocyanatomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-phenylethanone](/img/structure/B1364301.png)


![3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline](/img/structure/B1364314.png)
![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)
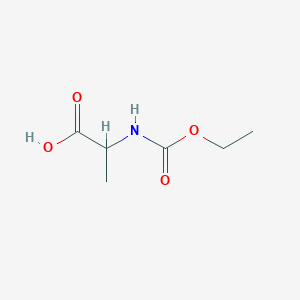
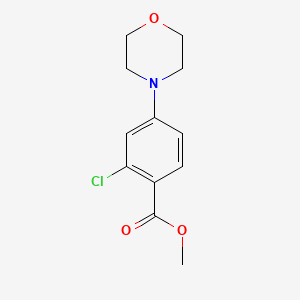
![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)
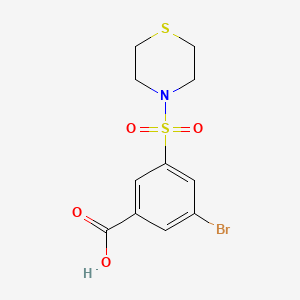
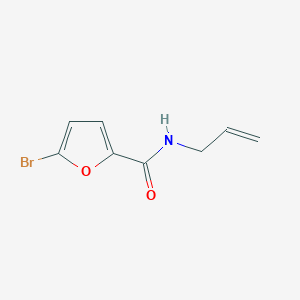
![2-[N-(2-methyl-3-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1364332.png)
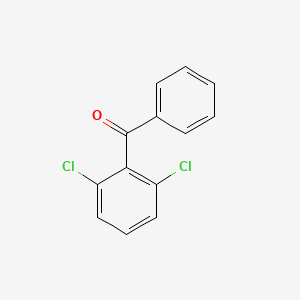
![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)

